molecular formula C14H14N4O2S B413971 7-Benzyl-3-methyl-8-methylsulfanylpurine-2,6-dione CAS No. 301354-17-6

7-Benzyl-3-methyl-8-methylsulfanylpurine-2,6-dione

Cat. No.: B413971
CAS No.: 301354-17-6
M. Wt: 302.35g/mol
InChI Key: VVFPFPZPOHNMBQ-UHFFFAOYSA-N
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Description

7-Benzyl-3-methyl-8-methylsulfanylpurine-2,6-dione is a purine derivative with a unique structure that includes a benzyl group, a methyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-3-methyl-8-methylsulfanylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with benzyl bromide, followed by methylation and introduction of the methylsulfanyl group through thiolation reactions. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-3-methyl-8-methylsulfanylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the purine ring or the substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide, various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.

Scientific Research Applications

7-Benzyl-3-methyl-8-methylsulfanylpurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 7-Benzyl-3-methyl-8-methylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-3-methyl-8-nonylsulfanylpurine-2,6-dione
  • 7-Benzyl-3-methyl-8-(3-methyl-butylsulfanyl)-3,7-dihydro-purine-2,6-dione

Uniqueness

7-Benzyl-3-methyl-8-methylsulfanylpurine-2,6-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-benzyl-3-methyl-8-methylsulfanylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-17-11-10(12(19)16-13(17)20)18(14(15-11)21-2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFPFPZPOHNMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SC)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644678
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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